4-(Difluoromethyl)aniline
Overview
Description
4-(Difluoromethyl)aniline is an organic compound with the molecular formula C7H7F2N. It is characterized by the presence of a difluoromethyl group (-CF2H) attached to the para position of an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)aniline typically involves the introduction of a difluoromethyl group to an aniline derivative. One common method is the reaction of 4-nitroaniline with difluoromethylating agents, followed by reduction of the nitro group to an amine. This process can be carried out under various conditions, including the use of metal catalysts and specific solvents .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation techniques. These methods may involve the use of difluorocarbene precursors and specialized reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various difluoromethylated derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The aniline ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions include difluoromethylated aromatic compounds, amines, and substituted aniline derivatives .
Scientific Research Applications
4-(Difluoromethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)aniline involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different reactivity and properties.
4-Fluoroaniline: Has a single fluorine atom, resulting in distinct chemical behavior compared to 4-(Difluoromethyl)aniline.
Uniqueness: this compound is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects. These effects influence its reactivity, making it a valuable compound in various chemical transformations and applications .
Properties
IUPAC Name |
4-(difluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVATKJLVXRQHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700745 | |
Record name | 4-(Difluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49658-26-6 | |
Record name | 4-(Difluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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